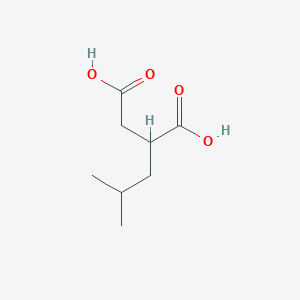

2-(2-methylpropyl)butanedioic Acid

Descripción general

Descripción

- La impureza diácido surge del proceso de degradación o síntesis de la pregabalina.

Impureza Diácido de Pregabalina: (Número CAS: 5702-99-8) es una impureza potencial que se encuentra en las preparaciones comerciales de .

Métodos De Preparación

Rutas Sintéticas: La ruta sintética exacta para producir la impureza diácido de pregabalina no está ampliamente documentada. Es probable que implique transformaciones químicas de la pregabalina o sus intermedios.

Producción Industrial: La información sobre los métodos de producción a escala industrial específicamente para la impureza diácido es escasa. Por lo general, está presente como una impureza en las formulaciones de pregabalina.

Análisis De Reacciones Químicas

Reacciones: La impureza diácido de pregabalina puede sufrir diversas reacciones, incluida la hidrólisis, la oxidación u otras vías de degradación.

Reactivos y Condiciones Comunes:

Productos Principales: Los productos principales resultantes de la degradación de la pregabalina incluirían la propia impureza diácido.

Aplicaciones Científicas De Investigación

Química: Los investigadores estudian la formación y estabilidad de la impureza para garantizar la calidad de las formulaciones de pregabalina.

Biología: Su impacto en los sistemas biológicos, el metabolismo y la posible toxicidad son áreas de interés.

Medicina: Comprender sus efectos en la eficacia y seguridad del fármaco.

Industria: Control de calidad durante la fabricación de pregabalina.

Mecanismo De Acción

- La pregabalina ejerce principalmente sus efectos uniéndose a las subunidades α2δ de los canales de calcio dependientes de voltaje en el sistema nervioso central.

- Esta interacción reduce la entrada de calcio, lo que lleva a una disminución de la liberación de neurotransmisores y a una atenuación de la excitabilidad neuronal.

- La impureza diácido no tiene un mecanismo específico, pero puede influir en el perfil farmacológico general de la pregabalina.

Comparación Con Compuestos Similares

Compuestos Similares: Otras impurezas o productos de degradación relacionados con la pregabalina.

Singularidad: La singularidad de la impureza diácido de pregabalina radica en su estructura química específica y su papel como impureza en las formulaciones de pregabalina.

Actividad Biológica

2-(2-Methylpropyl)butanedioic acid, also known as isobutyl succinic acid, is a dicarboxylic acid with the molecular formula and a molecular weight of 174.2 g/mol. Its structure features two carboxylic acid groups, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H14O4

- Molecular Weight : 174.2 g/mol

- IUPAC Name : this compound

- Appearance : Powder

- Storage Temperature : Room Temperature

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents .

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating that it may modulate cellular pathways involved in cancer progression.

- Neuropharmacological Effects : The compound has been explored for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Cellular Receptors : The compound may interact with specific receptors or enzymes within cells, influencing various biochemical pathways.

- Modulation of Inflammatory Responses : Some studies suggest that it could play a role in modulating inflammation, thus contributing to its potential therapeutic effects .

Table 1: Summary of Key Studies on Biological Activity

Notable Case Studies

- Antimicrobial Activity : A study investigating the antimicrobial properties found that this compound showed significant inhibition against certain gram-positive and gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.

- Neuroprotective Effects : Research highlighted its ability to protect neuronal cells from oxidative stress in vitro, indicating possible applications in treating neurodegenerative disorders such as Alzheimer's disease .

- Anticancer Research : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines, suggesting a mechanism for its anticancer activity through the activation of specific apoptotic pathways .

Propiedades

IUPAC Name |

2-(2-methylpropyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(2)3-6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYZBBVETVKTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347204 | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5702-99-8 | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropyl)butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4R6G7BKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the discovery of 2-(2-methylpropyl)butanedioic acid derivatives in Dactylorhiza hatagirea?

A1: The study by [] investigated the chemical constituents of Dactylorhiza hatagirea, a plant used in traditional Nepalese medicine known as Panch Aunle. Researchers successfully isolated five novel compounds named dactylorhins A, B, C, D, and E. These compounds are esters of this compound with varying degrees of glycosylation and esterification with 4-β-D-glucopyranosyloxybenzyl alcohol []. This finding is significant for several reasons:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.